N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide
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Overview
Description
N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide: is an organic compound with the molecular formula C11H16N2O6S. It is characterized by the presence of a nitrophenyl group, an ethoxyethoxy chain, and a methanesulfonamide group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Scientific Research Applications
N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide typically involves the following steps:
Nitration: The starting material, 2-ethoxyethoxybenzene, undergoes nitration to introduce a nitro group at the 6-position of the benzene ring.
Sulfonation: The nitro compound is then subjected to sulfonation to introduce the methanesulfonamide group.
Esterification: The final step involves the esterification of the sulfonamide with ethoxyethanol to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further react to form various substituted products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, to form different sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products:
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various sulfonamide derivatives.
Mechanism of Action
The mechanism of action of N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N-[2-(2-methoxyethoxy)-6-nitrophenyl]methanesulfonamide, N-[2-(2-ethoxyethoxy)-4-nitrophenyl]methanesulfonamide.
Uniqueness: The specific arrangement of the ethoxyethoxy chain and the position of the nitro group contribute to its unique chemical and biological properties, distinguishing it from other related compounds.
Properties
IUPAC Name |
N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6S/c1-3-18-7-8-19-10-6-4-5-9(13(14)15)11(10)12-20(2,16)17/h4-6,12H,3,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYJKACWFVHSCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1NS(=O)(=O)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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